molecular formula C22H28N2O3S B2644378 2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide CAS No. 2415490-07-0

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2644378
CAS No.: 2415490-07-0
M. Wt: 400.54
InChI Key: RTMJNNFRMTZDDU-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide is a complex organic compound that features a naphthalene ring, an oxane ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy intermediate. This intermediate is then reacted with an oxane derivative and a thiomorpholine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)acetamide: A simpler analog with similar structural features but lacking the thiomorpholine and oxane rings.

    4-(2-(naphthalen-2-yloxy)ethyl)morpholine: Another related compound with a morpholine ring instead of the thiomorpholine and oxane rings.

Uniqueness

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide stands out due to its combination of the naphthalene, oxane, and thiomorpholine rings, which confer unique chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to its simpler analogs.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-21(16-27-20-6-5-18-3-1-2-4-19(18)15-20)23-17-22(7-11-26-12-8-22)24-9-13-28-14-10-24/h1-6,15H,7-14,16-17H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJNNFRMTZDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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